Cas no 5110-69-0 (Iodocholine)

Iodocholine 化学的及び物理的性質

名前と識別子

-

- Ethanaminium,2-iodo-N,N,N-trimethyl-, iodide (1:1)

- (2-iodoethyl)trimethylammonium iodide

- 2-iodoethyl(trimethyl)azanium,iodide

- 2-iodo-N,N,N-trimethylethanaminium iodide

- Ammonium, (2-iodoethyl)trimethyl-, iodide

- Colidonio

- Ethanaminium, 2-iodo-N,N,N-trimethyl-, iodide (9CI)

- Iodocolina

- Jodcholin

- Neokathesin

- Sklerocholin

- Iodocholine

-

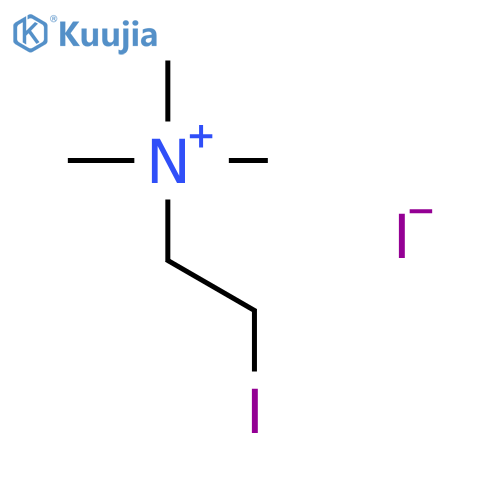

- インチ: InChI=1S/C5H13IN.HI/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1

- InChIKey: HUOSDXNNLBQJLM-UHFFFAOYSA-M

- ほほえんだ: C[N+](C)(C)CCI.[I-]

計算された属性

- せいみつぶんしりょう: 327.8111

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 8

- 回転可能化学結合数: 2

じっけんとくせい

- PSA: 0

Iodocholine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | I694240-100mg |

Iodocholine |

5110-69-0 | 100mg |

$207.00 | 2023-05-18 | ||

| TRC | I694240-1g |

Iodocholine |

5110-69-0 | 1g |

$ 1200.00 | 2023-09-07 | ||

| TRC | I694240-500mg |

Iodocholine |

5110-69-0 | 500mg |

$953.00 | 2023-05-18 | ||

| TRC | I694240-1000mg |

Iodocholine |

5110-69-0 | 1g |

$1642.00 | 2023-05-18 |

Iodocholine 関連文献

-

Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698

-

Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332

-

Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299

-

4. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

Iodocholineに関する追加情報

Professional Introduction to Iodocholine (CAS No. 5110-69-0)

Iodocholine, with the chemical formula C5H10ClI2O, is a synthetic compound widely recognized for its significant applications in the field of pharmaceuticals and biochemical research. This compound, identified by its unique Chemical Abstracts Service (CAS) number CAS No. 5110-69-0, has garnered considerable attention due to its versatile roles in medical and scientific applications.

The primary significance of Iodocholine lies in its utility as a precursor in the synthesis of various pharmaceutical agents. Its molecular structure, featuring both iodine and choline moieties, makes it an invaluable intermediate in the development of drugs targeting neurological and metabolic disorders. Recent advancements in medicinal chemistry have highlighted its potential in the creation of novel therapeutic agents that leverage its unique chemical properties.

In the realm of medical research, Iodocholine has been extensively studied for its role in enhancing diagnostic imaging techniques. Its ability to be incorporated into radiopharmaceuticals has opened new avenues in nuclear medicine, particularly in the detection and treatment of certain cancers. The compound’s high affinity for specific biological receptors allows for precise targeting, improving the efficacy of diagnostic procedures and therapeutic interventions.

Moreover, Iodocholine has shown promise in the field of regenerative medicine. Studies have demonstrated its ability to modulate cellular processes, aiding in tissue repair and regeneration. This has sparked interest in exploring its potential applications in wound healing and organ regeneration, where its bioactive properties could significantly contribute to advancements in therapeutic strategies.

The choline moiety in Iodocholine is particularly noteworthy, as choline is a vital nutrient involved in various physiological processes, including memory and cell signaling. By incorporating iodine into this structure, researchers have been able to enhance its pharmacological properties, making it a valuable tool in the development of drugs that target choline-dependent pathways.

Recent clinical trials have begun to uncover the therapeutic potential of derivatives of Iodocholine. These trials focus on its application in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound’s ability to cross the blood-brain barrier and interact with specific neural receptors has been a key focus area. Preliminary results suggest that Iodocholine-based therapies could offer significant benefits in slowing down disease progression and improving cognitive function.

The synthesis of Iodocholine is another area where advancements have been made. Modern synthetic methodologies have enabled more efficient and scalable production processes, ensuring a steady supply for research and clinical applications. These innovations have not only improved the availability of the compound but also reduced costs, making it more accessible for widespread use.

In conclusion, Iodocholine (CAS No. 5110-69-0) stands as a cornerstone compound in contemporary pharmaceutical research. Its multifaceted applications span from diagnostic imaging to therapeutic drug development, showcasing its immense potential in addressing various health challenges. As research continues to uncover new uses and benefits, the role of Iodocholine is poised to expand further, solidifying its place as a vital component in the advancement of medical science.

5110-69-0 (Iodocholine) 関連製品

- 1006438-26-1(2-fluoro-N-(1H-pyrazol-3-yl)methylaniline)

- 930957-18-9(3,6-dichloro-N-2-(methylsulfanyl)phenylpyridine-2-carboxamide)

- 53032-75-0(2-Hydroxy-3-nitrobenzyl chloride)

- 2229202-29-1(4-1-hydroxy-2-(methylamino)ethyl-N,N-dimethylbenzamide)

- 2525-05-5(4-Butyl-1,2-dihydroxy benzene)

- 1207041-39-1(N-(4-propan-2-ylphenyl)cyclopropanesulfonamide)

- 4950-46-3(3-[(butan-2-yl)amino]-1λ?-thiolane-1,1-dione)

- 1805280-20-9(4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine)

- 10359-09-8(1,3-Dithiane,2-(4-chlorophenyl)-)

- 954672-98-1(2-chloro-6-fluoro-N-{7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-6-yl}benzamide)